molecular formula C10H21ClN2O3 B2454322 tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride CAS No. 2173991-66-5

tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride

Cat. No.: B2454322
CAS No.: 2173991-66-5
M. Wt: 252.74
InChI Key: KJQXOVCOPDTRGE-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O3. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative. The process often includes the use of protecting groups and specific reaction conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to receptor sites .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride is unique due to its specific structural features, such as the presence of a hydroxymethyl group and a pyrrolidine ring. These features confer distinct reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10;/h11,13H,4-7H2,1-3H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQXOVCOPDTRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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